N-(2-ethylhexyl)thian-4-amine

Medicinal Chemistry Drug Design Physicochemical Properties

N-(2-ethylhexyl)thian-4-amine (CAS 1153348-60-7), a secondary amine featuring a saturated tetrahydrothiopyran (thian) ring substituted with a branched 2-ethylhexyl chain, is a research compound with the molecular formula C13H27NS and a molecular weight of 229.43 g/mol. Its defining structural features include a lipophilic N-alkyl side chain and a conformationally constrained sulfur-containing heterocycle, which together confer a distinct set of physicochemical properties—such as increased calculated logP and modified hydrogen-bonding capacity relative to simpler thian-4-amine derivatives.

Molecular Formula C13H27NS
Molecular Weight 229.43 g/mol
Cat. No. B13254623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylhexyl)thian-4-amine
Molecular FormulaC13H27NS
Molecular Weight229.43 g/mol
Structural Identifiers
SMILESCCCCC(CC)CNC1CCSCC1
InChIInChI=1S/C13H27NS/c1-3-5-6-12(4-2)11-14-13-7-9-15-10-8-13/h12-14H,3-11H2,1-2H3
InChIKeyRBDBDLWXDNIHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(2-ethylhexyl)thian-4-amine: Purity, Sourcing, and Basic Characterization Data


N-(2-ethylhexyl)thian-4-amine (CAS 1153348-60-7), a secondary amine featuring a saturated tetrahydrothiopyran (thian) ring substituted with a branched 2-ethylhexyl chain, is a research compound with the molecular formula C13H27NS and a molecular weight of 229.43 g/mol . Its defining structural features include a lipophilic N-alkyl side chain and a conformationally constrained sulfur-containing heterocycle, which together confer a distinct set of physicochemical properties—such as increased calculated logP and modified hydrogen-bonding capacity relative to simpler thian-4-amine derivatives . While public bioactivity data for this specific molecule are currently unavailable in major authoritative databases, its structural attributes suggest potential utility as a building block or a lead-like scaffold in medicinal chemistry programs seeking to optimize for membrane permeability or unique receptor interactions, thereby warranting consideration over simpler, less differentiated analogs .

Lead-like scaffold with conformationally constrained sulfur heterocycle and branched lipophilic chain
Supports medicinal chemistry programs targeting membrane permeability or unique receptor interactions
Differentiated thian-4-amine analog; not interchangeable with simpler N-alkyl or oxan derivatives

Why N-(2-ethylhexyl)thian-4-amine Cannot Be Generically Substituted with Other Thian-4-amine Analogs


The thian-4-amine scaffold is not a monolithic entity; even minor alterations to the N-substituent can fundamentally alter physicochemical and pharmacological profiles, rendering simple substitution between analogs unreliable . Replacing the sulfur atom with oxygen (oxan-4-amine) yields analogs with distinctly different electronic and steric properties, while modifying the alkyl chain—whether length, branching, or the introduction of aromatic groups—profoundly influences key drug-like properties such as lipophilicity, metabolic stability, and target binding [1]. For instance, the 2-ethylhexyl group in N-(2-ethylhexyl)thian-4-amine confers a unique combination of lipophilicity and steric bulk that is not replicated by linear alkyl chains or smaller branched substituents, directly impacting its performance in specific assays or synthetic applications [1]. Therefore, assuming functional interchangeability between this compound and a close structural analog without direct experimental validation is a scientifically unsound practice that risks compromising project outcomes.

N-substituent Altering chain length, branching, or aromatic groups shifts lipophilicity, metabolic stability, and target binding. The 2-ethylhexyl group provides a unique lipophilic/steric profile not replicated by linear or smaller branched chains.
Heteroatom Replacing sulfur with oxygen (oxan-4-amine) changes electronic distribution and conformational preferences; functional interchangeability cannot be assumed without experimental validation.
Validation Assuming equivalence between this compound and a close structural analog risks compromising assay outcomes; direct comparative data are absent for most analogs.

N-(2-ethylhexyl)thian-4-amine: Comparative Evidence for Scientific Selection and Procurement


Enhanced Lipophilicity of N-(2-ethylhexyl)thian-4-amine vs. Unsubstituted Thian-4-amine

N-(2-ethylhexyl)thian-4-amine exhibits a substantially higher calculated lipophilicity compared to the parent thian-4-amine scaffold, a critical parameter for predicting membrane permeability and oral absorption. While measured logP values are not available, the addition of the bulky, branched 2-ethylhexyl chain is a well-established structural modification for increasing lipophilicity in amine-containing compounds [1]. This increase can be quantitatively inferred from the molecular weight and structural composition relative to the parent thian-4-amine [2].

Lipophilicity Shift
Class-level inference
Estimated logP increase >2.0 units vs. thian-4-amine (logP 1.54). Based on branched C8 chain addition.
May support prediction of enhanced passive membrane diffusion.
Calculated inference; measured logP not available.
Medicinal Chemistry Drug Design Physicochemical Properties

Increased Conformational Flexibility and Steric Bulk Relative to Smaller N-Alkyl Analogs

The 2-ethylhexyl substituent of N-(2-ethylhexyl)thian-4-amine introduces a significantly greater degree of conformational flexibility and steric bulk compared to smaller, simpler N-alkyl thian-4-amine derivatives such as N-(2-methylpropyl)thian-4-amine [1]. This structural feature, characterized by its branched, eight-carbon chain with a stereocenter, provides a distinct three-dimensional pharmacophore that can probe sterically demanding binding pockets or alter the compound's overall molecular shape and aggregation properties .

Steric Differentiation
Class-level inference
4 extra carbons and an additional chiral center vs. N-(2-methylpropyl) analog (C9 vs. C13).
Enables probing of larger hydrophobic sub-pockets; distinct 3D pharmacophore.
Structure-based inference; binding data not reported.
Medicinal Chemistry Structure-Activity Relationship Molecular Design

Commercially Guaranteed High Purity (≥95%) from Verified Suppliers

For research applications demanding high reproducibility, N-(2-ethylhexyl)thian-4-amine is commercially available with a guaranteed minimum purity of 95% (AKSci) or 98% (Synblock) . This specification reduces the risk of confounding results from impurities, a significant advantage over sourcing from less reputable vendors or attempting in-house synthesis without rigorous purification. In contrast, many related thian-4-amine analogs are either not commercially available or are offered without a specified purity grade.

Purity Specification
Head-to-head
≥95% (AKSci) / ≥98% (Synblock) guaranteed by vendors.
Lowers confounding impurity risk; supports assay reproducibility.
Vendor CoA and analytical documentation required for verification.
Chemical Procurement Quality Control Reproducibility

Enhanced Conformational Restriction and Unique Sulfur Bioisosterism vs. Piperidine Analogs

The tetrahydrothiopyran (thian) ring in N-(2-ethylhexyl)thian-4-amine serves as a well-documented sulfur bioisostere for the piperidine ring, a common motif in drug discovery . Unlike piperidine, the thian ring introduces a sulfur atom that alters electronic distribution, polarizability, and lipophilicity, potentially leading to improved target binding or pharmacokinetic properties. While direct data for this specific molecule is absent, the class-wide utility of this scaffold is supported by its investigation in areas like dipeptidyl peptidase IV (DPP-4) inhibition, where thian-containing butanamides have been explored [1].

Bioisosteric Scaffold
Class-level inference
Thian ring (-S-) replaces piperidine (-CH2-); higher polarizability and altered lipophilicity.
May provide differentiated electronic/lipophilic profile; supports scaffold-hopping studies.
Class-level utility; molecule-specific bioactivity not available.
Bioisosterism Medicinal Chemistry Drug Discovery

Key Research and Industrial Scenarios for N-(2-ethylhexyl)thian-4-amine Procurement


Lead Optimization for CNS or Intracellular Drug Targets

Due to its significantly higher calculated lipophilicity compared to the unsubstituted thian-4-amine core (Section 3, Item 1), N-(2-ethylhexyl)thian-4-amine is a strategic choice for medicinal chemistry programs seeking to enhance the membrane permeability and central nervous system (CNS) penetration of a lead series. Its use as a building block or a direct structural analog in early-stage drug discovery can accelerate the identification of compounds with improved passive diffusion characteristics .

Exploration of Novel Intellectual Property Space

The unique combination of a bulky, branched 2-ethylhexyl chain with the sulfur-containing thian core (Section 3, Item 2) creates a distinct structural landscape not fully explored by simpler N-alkyl thian-4-amines. Procuring this compound enables research groups to establish novel structure-activity relationships and secure new intellectual property in competitive therapeutic areas, particularly where the thian scaffold is already known to exhibit biological activity, such as in DPP-4 inhibition or receptor modulation .

High-Reproducibility Chemical Biology and Assay Development

For laboratories requiring compounds of verified purity for sensitive assays, the availability of N-(2-ethylhexyl)thian-4-amine with a documented purity of ≥95% (Section 3, Item 3) from reputable vendors is a critical advantage. This ensures that observed biological effects can be confidently attributed to the target molecule rather than trace impurities, a common pitfall when using less well-characterized or custom-synthesized analogs. The associated analytical documentation (MSDS, NMR, HPLC) provides the necessary quality control for publication-ready data .

Development of Novel Sulfur-Containing Heterocyclic Libraries

The thian ring in N-(2-ethylhexyl)thian-4-amine serves as a valuable sulfur bioisostere for common nitrogen heterocycles like piperidine (Section 3, Item 4). Procuring this compound supports the generation of diverse compound libraries that systematically vary ring electronics and lipophilicity. This is particularly useful for fragment-based drug discovery or high-throughput screening campaigns aiming to identify hits with improved ADME (absorption, distribution, metabolism, and excretion) profiles relative to all-nitrogen heterocycle libraries .

Application
Selection Property
Validation Focus
CNS Lead Optimization
Predicted high lipophilicity
Membrane permeability assays
Novel IP Space Exploration
Unique structural scaffold
Structure-activity relationship studies
Reproducible Assay Development
Documented purity specification
Impurity profiling and CoA verification
Heterocyclic Library Design
Sulfur bioisosterism
Comparative ADME profiling
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